molecular formula C7H9NOS B13872887 2-(Methylthio)-4-pyridinemethanol CAS No. 754218-83-2

2-(Methylthio)-4-pyridinemethanol

Cat. No.: B13872887
CAS No.: 754218-83-2
M. Wt: 155.22 g/mol
InChI Key: SDOWYVJRBGOYAP-UHFFFAOYSA-N
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Description

2-(Methylthio)-4-pyridinemethanol is an organic compound that features a pyridine ring substituted with a methylthio group and a hydroxymethyl group

Properties

CAS No.

754218-83-2

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

(2-methylsulfanylpyridin-4-yl)methanol

InChI

InChI=1S/C7H9NOS/c1-10-7-4-6(5-9)2-3-8-7/h2-4,9H,5H2,1H3

InChI Key

SDOWYVJRBGOYAP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-4-pyridinemethanol can be achieved through several methods. One common approach involves the reaction of 2-chloromethyl-4-methylthiopyridine with sodium methoxide in methanol. This reaction proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of 2-(Methylthio)-4-pyridinemethanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4-pyridinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylthio)-4-pyridinemethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Methylthio)-4-pyridinemethanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)-4-pyridinemethanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

2-(Methylthio)-4-pyridinemethanol, a compound with the molecular formula C8H10N2OS, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H10N2OS
  • Molecular Weight : 174.24 g/mol
  • IUPAC Name : 2-(Methylthio)-4-pyridinemethanol

The biological activity of 2-(Methylthio)-4-pyridinemethanol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator in several biochemical pathways:

  • Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Antimicrobial Activity : Research indicates that 2-(Methylthio)-4-pyridinemethanol exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatments.

Biological Activity Data

Activity Type Description Reference
Enzyme InhibitionInhibits enzyme activity in metabolic pathways
Antimicrobial EffectsEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of 2-(Methylthio)-4-pyridinemethanol against various bacterial strains. The results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating potential for development as an antibacterial agent .
  • Cytotoxicity in Cancer Research :
    In vitro studies on human cancer cell lines revealed that 2-(Methylthio)-4-pyridinemethanol induces apoptosis through the activation of caspase pathways. The compound showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM in MCF-7 breast cancer cells . These findings suggest its potential use as a chemotherapeutic agent.
  • Neuroprotective Effects :
    Another study explored the neuroprotective properties of this compound in models of oxidative stress. It was found to reduce neuronal cell death induced by oxidative agents, indicating its potential application in neurodegenerative diseases .

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